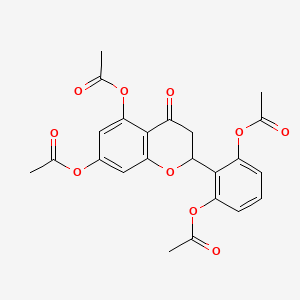
2',5,6',7-Tetraacetoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5,6’,7-Tetraacetoxyflavanone is a flavonoid compound isolated from the plant Scutellaria baicalensis. This compound is known for its significant antibacterial activity against gram-positive bacteria and is used in the study of inflammatory diseases .
Mécanisme D'action
Target of Action
The primary target of 2’,5,6’,7-Tetraacetoxyflavanone is gram-positive bacteria . This compound shows significant antibacterial activity against these bacteria, making it a potential candidate for the treatment of infections caused by gram-positive bacteria .
Pharmacokinetics
It is known to be soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
The result of the action of 2’,5,6’,7-Tetraacetoxyflavanone is the inhibition of the growth of gram-positive bacteria . This leads to a decrease in the number of bacteria, potentially aiding in the resolution of bacterial infections.
Analyse Biochimique
Biochemical Properties
2’,5,6’,7-Tetraacetoxyflavanone interacts with various biomolecules in biochemical reactions. It shows significant antibacterial activity, indicating its interaction with bacterial enzymes and proteins
Cellular Effects
The cellular effects of 2’,5,6’,7-Tetraacetoxyflavanone are primarily related to its antibacterial activity. It influences cell function by inhibiting the growth of gram-positive bacteria . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’,5,6’,7-Tetraacetoxyflavanone can be synthesized through the acetylation of flavanone derivatives. The process involves the reaction of flavanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields the tetraacetoxy derivative .
Industrial Production Methods: Industrial production of 2’,5,6’,7-Tetraacetoxyflavanone involves the extraction of the compound from Scutellaria baicalensis using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5,6’,7-Tetraacetoxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: Acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydroflavanones
Substitution: Various substituted flavanones depending on the reagent used.
Applications De Recherche Scientifique
2’,5,6’,7-Tetraacetoxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its antibacterial properties, particularly against gram-positive bacteria.
Medicine: Investigated for its potential in treating inflammatory diseases.
Industry: Utilized in the development of antibacterial agents and natural product-based pharmaceuticals.
Comparaison Avec Des Composés Similaires
Flavanone: The parent compound of 2’,5,6’,7-Tetraacetoxyflavanone.
Baicalein: Another flavonoid from Scutellaria baicalensis with similar antibacterial properties.
Chrysin: A flavonoid with anti-inflammatory and antioxidant activities.
Uniqueness: 2’,5,6’,7-Tetraacetoxyflavanone is unique due to its tetraacetoxy functional groups, which enhance its antibacterial activity compared to other flavonoids. Its specific structure allows for more effective interaction with bacterial cell walls, making it a potent antibacterial agent .
Propriétés
Numéro CAS |
80604-17-7 |
|---|---|
Formule moléculaire |
C23H20O10 |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
[3-acetyloxy-2-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H20O10/c1-11(24)29-15-8-19(32-14(4)27)22-16(28)10-21(33-20(22)9-15)23-17(30-12(2)25)6-5-7-18(23)31-13(3)26/h5-9,21H,10H2,1-4H3/t21-/m0/s1 |
Clé InChI |
QAJSRSKXTOZULY-NRFANRHFSA-N |
SMILES isomérique |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


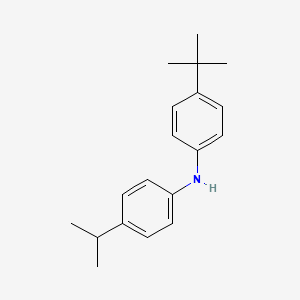
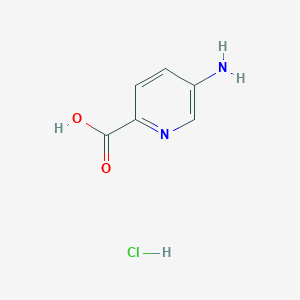
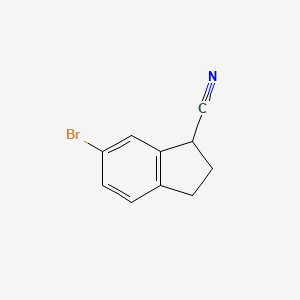
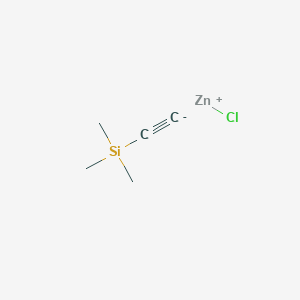
![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
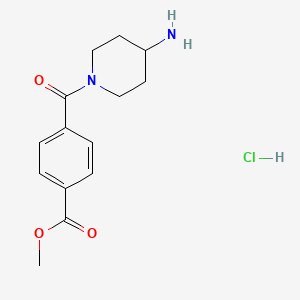
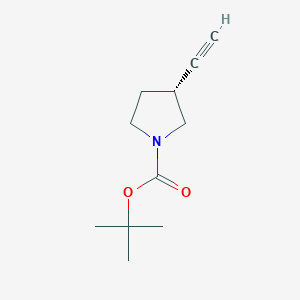
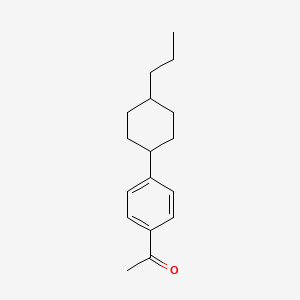
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3029789.png)
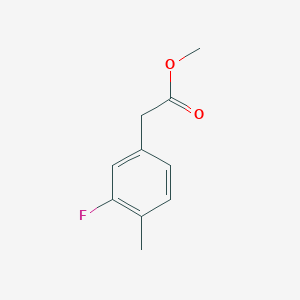
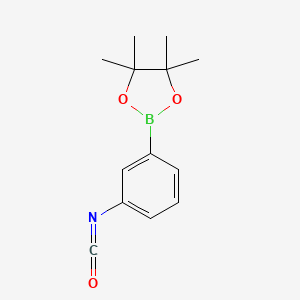
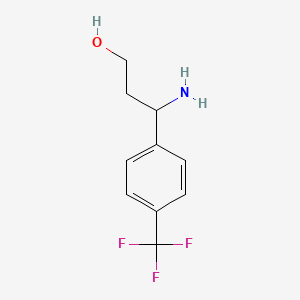
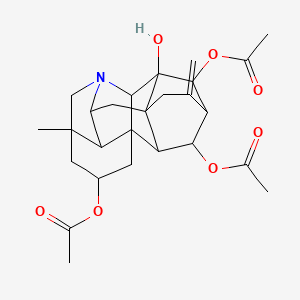
![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)
